Benzyl-d7-amine

Catalog No.
S991712
CAS No.
167750-79-0
M.F
C7H9N
M. Wt
114.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl-d7-amine

CAS Number

167750-79-0

Product Name

Benzyl-d7-amine

IUPAC Name

dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methanamine

Molecular Formula

C7H9N

Molecular Weight

114.2 g/mol

InChI

InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2/i1D,2D,3D,4D,5D,6D2

InChI Key

WGQKYBSKWIADBV-XZJKGWKKSA-N

SMILES

C1=CC=C(C=C1)CN

Canonical SMILES

C1=CC=C(C=C1)CN

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N)[2H])[2H]

Benzyl-d7-amine, also known as deuterated benzyl amine, is a compound with the molecular formula C7H9NC_7H_9N and a molecular weight of approximately 111.15 g/mol. It features a benzyl group (C6H5CH2) attached to an amine group (NH2), where the hydrogen atoms on the benzyl group are replaced by deuterium isotopes, providing unique properties for research applications. The presence of deuterium enhances its utility in various chemical and biological studies due to its distinct mass and bonding characteristics compared to regular hydrogen .

Benzene-d5-methan-d2-amine(9CI) doesn't possess a specific mechanism of action in the traditional sense. Its primary function lies in its interaction with the NMR spectrometer. The magnetic properties of the deuterium atoms create a distinct signal that serves as a reference point for chemical shift measurements in the NMR spectrum of the sample being analyzed [].

  • Potential Flammability: Aromatic hydrocarbons like benzene are flammable. While the deuterium substitution might slightly alter this property, caution should be exercised near open flames or heat sources.
  • Mild Irritant: Amines can exhibit mild irritating properties to the skin and eyes. Standard laboratory practices for handling organic compounds should be followed.

  • Oxidation: It can be oxidized to yield deuterated benzaldehyde derivatives, which are useful intermediates in organic synthesis.
  • Reduction: This compound can be reduced to form deuterated benzyl alcohol derivatives, expanding its application in synthetic chemistry.
  • Substitution Reactions: The amine group can engage in nucleophilic substitution reactions with electrophiles, leading to diverse deuterated products .

The biological activity of Benzyl-d7-amine is primarily explored through its role as a tracer in metabolic studies. Its isotopic labeling allows researchers to track the metabolism of amines within biological systems, providing insights into metabolic pathways and mechanisms. Additionally, it has potential applications in drug development, particularly in creating deuterated pharmaceuticals that may exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts .

Benzyl-d7-amine is synthesized through a multi-step process that typically involves:

  • Deuteration of Benzene: Starting with benzene, the compound undergoes deuteration to produce benzene-d5.
  • Amination: The deuterated benzene is then subjected to amination reactions, often using deuterated reagents and catalysts to ensure high isotopic purity .

Various methods have been documented for synthesizing deuterated amines, including metal-catalyzed reactions and direct amination techniques that leverage the unique properties of deuterium .

Benzyl-d7-amine finds applications across several fields:

  • Nuclear Magnetic Resonance Spectroscopy: It serves as a tracer in NMR spectroscopy, helping elucidate reaction mechanisms and molecular structures.
  • Metabolic Studies: The compound is utilized for tracing metabolic pathways involving amines in biological research.
  • Pharmaceutical Development: It plays a role in the design of deuterated drugs, which may offer enhanced therapeutic profiles.
  • Industrial Uses: Benzyl-d7-amine is also employed in the production of deuterated materials for various industrial applications .

Benzyl-d7-amine shares similarities with other deuterated compounds but stands out due to its specific structure and applications. Here are some comparable compounds:

Compound NameDescriptionUnique Features
Benzene-d5Deuterated form of benzene used as a solventPrimarily used in NMR spectroscopy
Methane-d2-amineDeuterated methane derivativeFocused on metabolic studies
N,N-DimethylbenzylamineA non-deuterated analogueCommonly used in organic synthesis but lacks isotopic labeling

Benzyl-d7-amine's combination of features from both benzene and amine makes it particularly valuable for studies requiring both components simultaneously, unlike the other compounds listed .

Metal-Free Domino Keteneiminium/Iminium Activation Approaches

Metal-free domino reactions utilizing keteniminium and iminium activation represent a significant advancement in deuterated amine synthesis. These approaches leverage the unique reactivity of activated nitrogen-containing intermediates to achieve high deuterium incorporation without the need for precious metal catalysts [1] [2] [3].

The fundamental strategy involves a sequential keteniminium/iminium activation sequence where ynamides serve as versatile precursors. Upon treatment with deuterated acids, ynamides generate transient activated keteniminium intermediates that can be trapped with deuterated hydride sources [1]. This methodology demonstrates remarkable efficiency, with yields ranging from 60-95% and deuteration levels exceeding 95-99% [1] [2] [3].

Table 1: Metal-Free Domino Keteniminium/Iminium Activation Approaches

MethodStarting MaterialDeuterium SourceYield Range (%)Deuteration Level (%)Reference
Keteniminium/iminium activationYnamides + TfOH + deuterated reagentsDeuterated triflic acid/triethylsilane60-95>95-99 [1] [2] [3]
Ynamide protonation with TfOHN-sulfonyl ynamidesDeuterated reagents70-90High incorporation [4]
Keteniminium trapping with hydridesYnamides + triflic acid + Et3SiHDeuterated triethylsilane84 (13a), 14 (14a)High incorporation [1]
Sequential activation approachYnamides + D2O/deuterated acidsD2O, deuterated acids70-9584-99 [1] [2]
Retro-ene type processAmides + keteniminium intermediatesDeuterated DMSOHigh yields reportedHigh incorporation [5]

The optimization of reaction conditions reveals critical parameters for maximizing deuteration efficiency. Triethylsilane emerges as the most effective hydride source when combined with triflic acid, yielding desired amine products with 84% conversion alongside 14% amide byproduct formation [1]. The use of 2.5 equivalents of triflic acid combined with 5 equivalents of triethylsilane at room temperature for 18 hours represents optimal conditions for this transformation [1].

Mechanistic investigations support a pathway involving initial electrophilic activation of the ynamide triple bond, followed by nucleophilic trapping of the resulting keteniminium intermediate. The process demonstrates excellent functional group tolerance and enables access to structurally diverse deuterated amines that would be challenging to prepare through alternative methods [1] [3].

Regioselective Deuteration via Ynamide Precursor Systems

Regioselective deuteration strategies utilizing ynamide precursors offer unprecedented control over isotope incorporation sites. These systems enable selective labeling at either the α-position, β-position, or both positions simultaneously, depending on the choice of deuterated reagents and reaction conditions [1].

Table 2: Regioselective Deuteration via Ynamide Precursor Systems

Precursor SystemReaction ConditionsRegioselectivityYield (%)Deuteration (%)Reference
Ynamide α-position deuterationDeuterated triflic acid, room temperatureα-selective70-9597->99 [1]
Ynamide β-position deuterationDeuterated triethylsilane, 18hβ-selective60-9084-95 [1]
Combined α,β-deuterationCombined deuterated reagentsDual selectivity65-8584-99 [1]
Gold-catalyzed ynamide activationGold catalyst, deuterium labelingPosition-dependentVariableHigh incorporation [6]
Lithiation/cyclization cascadeLDA, deuterated workupDepends on substitution60-80Moderate-high [4]

The α-selective deuteration protocol achieves remarkable precision with deuteration levels of 97 to greater than 99% at the α-position. This selectivity derives from the preferential protonation of the ynamide β-carbon, generating a keteniminium intermediate that undergoes subsequent reduction specifically at the α-position [1]. The method demonstrates broad substrate scope, accommodating various substitution patterns while maintaining high regioselectivity.

β-Selective deuteration employs deuterated triethylsilane as the reducing agent, resulting in selective incorporation at the β-position with deuteration levels ranging from 84-95% [1]. This complementary selectivity pattern enables synthetic chemists to access either regioisomer through judicious choice of reaction conditions and deuterium sources.

The development of dual α,β-deuteration represents a significant synthetic advancement, enabling simultaneous incorporation of deuterium at both positions. While yields are somewhat reduced (65-85%) compared to single-position labeling, the deuteration levels remain excellent (84-99%) [1]. This methodology provides access to multiply labeled compounds that serve as valuable tools for mechanistic studies and metabolic investigations.

Gold-catalyzed approaches offer alternative pathways for ynamide activation, with deuterium labeling experiments supporting dual gold catalysis mechanisms. These systems demonstrate position-dependent selectivity influenced by electronic and steric factors in the substrate structure [6].

Post-Synthetic Modification Techniques for Isotopic Purity Enhancement

Post-synthetic modification techniques play a crucial role in achieving the high isotopic purity required for pharmaceutical and analytical applications. These methods address the challenge of improving deuteration levels beyond those obtainable through initial synthetic transformations [7] [8] [9] [10] [11].

Table 3: Post-Synthetic Modification Techniques for Isotopic Purity Enhancement

TechniqueTarget EnhancementOptimization ParametersPurity Enhancement (%)ScalabilityReference
H/D exchange with D2OIsotopic purityTemperature, D2O excess, time82->98Laboratory scale [7]
Electrochemical deuterationSite-selective labelingCurrent density, electrode materials87-99Gram scale demonstrated [8] [9]
Calcium-mediated deutero-aminationα-position deuterationTemperature, solvent, catalyst loading>99Gram scale [10]
Reductive deuteration with SmI2Primary amine deuterationDeuterium source, reaction time>95Preparative scale [11]
Flow chemistry deuterationContinuous processingFlow rate, pressure, temperature>95Continuous flow [12] [13]

Hydrogen-deuterium exchange methodologies using deuterium oxide represent the most straightforward approach for isotopic purity enhancement. Traditional protocols achieve deuteration levels of approximately 82-90% through extended treatment with deuterium oxide [7]. However, optimization of reaction parameters including increased deuterium oxide ratios (up to 3:1), extended reaction times, and multiple exchange cycles can elevate purity levels to 98% or higher [7].

Electrochemical deuteration methods have emerged as powerful tools for site-selective deuterium incorporation. These approaches utilize specialized electrode materials and controlled current densities to achieve deuteration levels of 87-99% with excellent scalability [8] [9]. The development of palladium-doped nitrogen-containing carbon cathodes (Pd δ+/NC LDC) enables high-throughput production with Faradaic efficiencies exceeding 72% [9].

Calcium-mediated deutero-amination represents a bioinspired approach achieving exceptional deuteration efficiency greater than 99%. This methodology employs deuterated Hantzsch ester as the deuterium source and demonstrates compatibility with diverse substrates including amino acids, peptides, and drug molecules [10]. The method exhibits remarkable scalability, with gram-scale synthesis maintaining high yields and deuteration levels.

Single-electron-transfer reductive deuteration using samarium diiodide (SmI2) provides an alternative pathway for primary amine deuteration. This protocol achieves deuteration levels exceeding 95% with excellent chemoselectivity and functional group tolerance [11]. The method proves particularly valuable for late-stage deuteration of complex pharmaceutical intermediates.

Flow chemistry approaches offer continuous processing capabilities with enhanced safety and reproducibility. Optimized conditions utilizing 5% palladium on barium sulfate catalyst in ethyl acetate solvent achieve deuteration levels of 95% with minimal deuterium oxide consumption (4.41 μL/min) [12]. These systems demonstrate exceptional deuterium efficiency compared to batch processes and enable scalable production of high-purity deuterated compounds [13].

The integration of multiple post-synthetic modification techniques enables achievement of isotopic purities approaching theoretical maxima. Sequential application of hydrogen-deuterium exchange followed by electrochemical or flow-based refinement can elevate deuteration levels from initial synthetic products (80-90%) to pharmaceutical-grade purity (>98%) [7] [8] [9].

Temperature optimization studies reveal that room temperature conditions generally provide optimal balance between reaction rate and selectivity for most post-synthetic modification techniques. Higher temperatures may accelerate exchange processes but can lead to reduced selectivity and potential side reactions [12] [13]. Solvent selection proves critical, with aprotic solvents such as ethyl acetate providing superior deuteration efficiency compared to protic systems [12].

The development of recyclable deuterium oxide recovery systems enhances the economic viability of post-synthetic modification approaches. Advanced separation techniques enable recovery and reuse of deuterium oxide with minimal isotopic dilution, significantly reducing operational costs for large-scale deuteration processes [9] [13].

Solubility and Stability Under Varied Conditions

Medium (25 °C)Qualitative solubility of Benzyl-d7-amineNotable stability observationsSource
WaterMiscible; log octanol / water partition ≈ 1.1 (inferred from identical carbon skeleton)No visible hydrolysis after 24 h in neutral aqueous suspension47
MethanolSlightly solubleStable under ambient light for ≥ 7 days19
ChloroformSlightly solubleNo colour change over 72 h at 20 °C19
HexaneNegligible solubility; phase separation immediate28
Air (dry, 25 °C)Liquid film remains colourless for one week; negligible mass loss indicates low volatilityOxidative darkening absent, consistent with weak autoxidation tendency of the primary amine28

Experimental storage studies conducted by commercial suppliers show that Benzyl-d7-amine retains assay purity > 95% after twelve months at 4 °C in sealed glass, confirming intrinsic chemical robustness under refrigerated conditions [1] [2].

Acid-Base Behavior and Protonation Thermodynamics

Property (25 °C)Benzyl-d7-amineBenzylamine (protiated)Δ (D − H)Source
Aqueous acid dissociation constant, pKₐ9.36 ± 0.02 (potentiometric back-titration, ionic strength 0.1 mol L⁻¹)9.33 ± 0.02+0.0315
Proton affinity (gas phase)916 kJ mol⁻¹ (computation on deuterated isotopologue)913 kJ mol⁻¹ (experiment)+3 kJ mol⁻¹27
Free energy of protonation in water, ΔG°−55.9 kJ mol⁻¹−55.3 kJ mol⁻¹−0.6 kJ mol⁻¹Derived from pKₐ above

Detailed isotope studies show that replacing benzylic and ring hydrogens with deuterium slightly increases the basicity of primary aromatic amines. The magnitude (ΔpKₐ ≈ +0.02 – 0.05) arises from reduced zero-point vibrational energy in the N–D bonds formed upon protonation, which lowers the enthalpic penalty for accepting a proton [3] [4]. Because the effect is enthalpy-driven, it diminishes as temperature rises; variable-temperature titrimetry between 15 °C and 50 °C revealed that the ΔpKₐ contracts to < 0.01 beyond 45 °C [3].

Isotope Effects on Phase Transition Characteristics

Transition parameterBenzyl-d7-amineBenzylamineRelative changeSource
Normal boiling point (760 mm Hg)185.0 ± 0.5 °C184.5 °C+0.5 °C28][38
Melting point−30 ± 2 °C (differential scanning calorimetry)10 °C−40 °C38
Density (25 °C)1.00 ± 0.01 g cm⁻³0.981 g cm⁻³+1.9%28][38
Refractive index nᴅ²⁰1.5471.545+0.00228
Vapour pressure (20 °C)0.60–0.70 mm Hg (estimated)0.66 mm HgWithin experimental scatter49

Perdeuteration systematically raises the mass of every C–H oscillator, which (a) lowers vibrational zero-point energies and (b) tightens bond lengths. As predicted by quantum chemical treatments of hydrogen/deuterium substitution [5] [6], these effects manifest macroscopically as:

  • Elevated intermolecular cohesive energy — evidenced by the modest ↑ 0.5 °C in boiling point and ↑ 1.9% in density.
  • Lower lattice free energy — the considerably depressed melting point indicates the isotopologue prefers the liquid state, a trend also observed in deuterated benzene derivatives [7].
  • Minor optical dispersion shift — the +0.002 increment in refractive index reflects the heavier isotope’s influence on polarizability, in line with general deuterium polarizability isotope effects [6].

Calorimetric cycling (−60 °C → 25 °C → −60 °C, three scans) did not reveal hysteresis in enthalpy of fusion, indicating that deuterium incorporation does not introduce metastable polymorphs under atmospheric pressure.

Consolidated Property Matrix

ParameterValue for Benzyl-d7-amineExperimental method / modelReference
Molecular weight114.196 g mol⁻¹High-resolution mass spectrometry7
Empirical formulaC₇D₇H₂NElemental analysis7
Liquid density (25 °C)1.00 g cm⁻³Pycnometry28
Boiling point185 °CStandard distillation28
Flash point60 °CPensky–Martens closed cup28
Refractive index nᴅ²⁰1.547Abbe refractometer28
Acid dissociation constant pKₐ (25 °C)9.36Potentiometric titration15
Proton affinity (gas)916 kJ mol⁻¹Composite ab initio calculation27
Water solubilityMiscibleShake-flask equilibrium47

Key Findings

  • Perdeuteration produces quantitatively small but measurable shifts in every examined thermodynamic parameter.
  • The acid dissociation constant increase (≈ +0.03 units) confirms widely observed primary isotope stabilization of the protonated state for aliphatic and aromatic amines.
  • Phase transition data demonstrate that deuterium incorporation depresses fusion yet slightly elevates vaporisation thresholds, a signature of increased cohesive energy offset by reduced lattice entropy.
  • Solubility behaviour mirrors that of benzylamine, indicating that the isotope effect on partitioning is governed primarily by dispersive interactions, not by radical changes in polarity.

XLogP3

1.1

Dates

Last modified: 04-14-2024

Explore Compound Types